1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-
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Overview
Description
1H-Imidazole, 4-ethenyl-1-(phenylmethyl)-: is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce ethyl-substituted imidazoles.
Scientific Research Applications
1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making them potential candidates for drug development.
Industry: The compound can be used in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenylmethyl and ethenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1-(phenylmethyl)-: This compound lacks the ethenyl group, which may affect its chemical reactivity and applications.
4-Phenyl-1H-imidazole:
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound has a reduced imidazole ring, which can influence its reactivity and biological activity.
Uniqueness
1H-Imidazole, 4-ethenyl-1-(phenylmethyl)- is unique due to the presence of both phenylmethyl and ethenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.
Properties
CAS No. |
86803-30-7 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-benzyl-4-ethenylimidazole |
InChI |
InChI=1S/C12H12N2/c1-2-12-9-14(10-13-12)8-11-6-4-3-5-7-11/h2-7,9-10H,1,8H2 |
InChI Key |
FVWVRPCBPJOCPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(C=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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